Ethyl 6-nitroquinoline-2-carboxylate
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Overview
Description
Ethyl 6-nitroquinoline-2-carboxylate is a quinoline derivative, a class of compounds known for their diverse applications in medicinal and synthetic organic chemistry. Quinolines are heterocyclic aromatic compounds that have been extensively studied due to their biological activities and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-nitroquinoline-2-carboxylate typically involves the nitration of quinoline derivatives followed by esterification. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with ethyl acetoacetate in the presence of an acid catalyst . The nitration step can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of recyclable catalysts and solvent-free conditions are preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-nitroquinoline-2-carboxylate undergoes various chemical reactions, including:
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products
Reduction: Ethyl 6-aminoquinoline-2-carboxylate.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-nitroquinoline-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antimalarial activities.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its stable aromatic structure.
Mechanism of Action
The biological activity of ethyl 6-nitroquinoline-2-carboxylate is primarily due to its ability to interact with nucleic acids and proteins. The nitro group can undergo reduction to form reactive intermediates that can bind to DNA, leading to potential antimicrobial effects . Additionally, the quinoline ring system can intercalate into DNA, disrupting its function and replication .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Ethyl 6-nitroquinoline-2-carboxylate is unique due to the presence of the nitro group at the 6-position, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives . This structural feature allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C12H10N2O4 |
---|---|
Molecular Weight |
246.22 g/mol |
IUPAC Name |
ethyl 6-nitroquinoline-2-carboxylate |
InChI |
InChI=1S/C12H10N2O4/c1-2-18-12(15)11-5-3-8-7-9(14(16)17)4-6-10(8)13-11/h3-7H,2H2,1H3 |
InChI Key |
WIUKOHDEFHXUFH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C1)C=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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